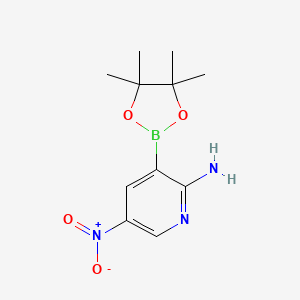
1-(4-Amino-6-chloropyridin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-6-chloro-3-pyridyl)ethanone is a chemical compound with the molecular formula C7H7ClN2O It is characterized by the presence of an amino group, a chloro group, and a pyridyl ring attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Amino-6-chloro-3-pyridyl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-6-chloropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Amino-6-chloro-3-pyridyl)ethanone may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 1-(4-Amino-6-chloro-3-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridyl ethanones.
科学的研究の応用
1-(4-Amino-6-chloro-3-pyridyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 1-(4-Amino-6-chloro-3-pyridyl)ethanone involves its interaction with specific molecular targets. The amino and chloro groups on the pyridyl ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
- 1-(4-Amino-3-chloropyridyl)ethanone
- 1-(4-Amino-6-bromo-3-pyridyl)ethanone
- 1-(4-Amino-6-fluoro-3-pyridyl)ethanone
Comparison: 1-(4-Amino-6-chloro-3-pyridyl)ethanone is unique due to the presence of both an amino and a chloro group on the pyridyl ring. This combination allows for specific interactions with molecular targets that may not be possible with other similar compounds. The chloro group provides a site for further chemical modifications, enhancing its versatility in synthetic applications.
特性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC名 |
1-(4-amino-6-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-3-10-7(8)2-6(5)9/h2-3H,1H3,(H2,9,10) |
InChIキー |
KFEBXWYWHBDKMM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(C=C1N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
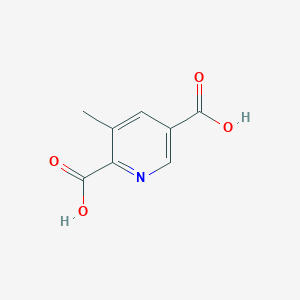

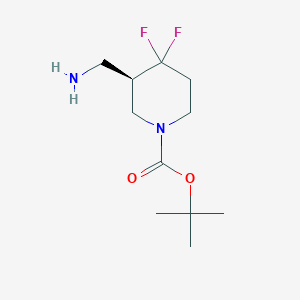
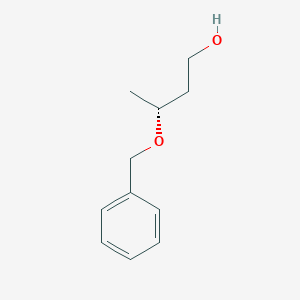
![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)
![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)


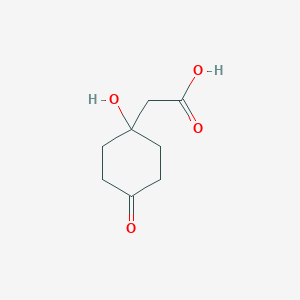
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)
